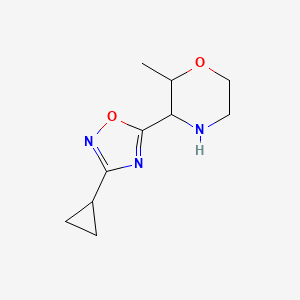

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine

Description

Systematic IUPAC Nomenclature and Isomeric Configurations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine . The nomenclature reflects the morpholine core substituted at position 3 by the oxadiazole group and at position 2 by a methyl group. The oxadiazole ring is numbered such that the cyclopropyl substituent occupies position 3, while the morpholine linkage is at position 5 of the heterocycle.

Isomeric configurations arise from two structural features:

- Regioisomerism : The oxadiazole ring’s substitution pattern (3-cyclopropyl vs. 5-cyclopropyl) distinguishes this compound from analogues like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine.

- Stereoisomerism : The morpholine ring introduces two chiral centers at positions 2 and 3, enabling four stereoisomers. The (2R,3S) and (2S,3R) enantiomers are explicitly documented.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₅N₃O₂ | |

| Canonical SMILES | CC1C(NCCO1)C2=NC(=NO2)C3CC3 | |

| Enantiomeric SMILES | C[C@@H]1C@HC2=NC(=NO2)C3CC3 |

Crystallographic Analysis of the Oxadiazole-Morpholine Hybrid Scaffold

While single-crystal X-ray diffraction data are unavailable in public databases, PubChem entries provide 2D and 3D structural models. The morpholine ring adopts a chair conformation, with the methyl group at position 2 and the oxadiazole substituent at position 3 occupying equatorial positions to minimize steric strain. The oxadiazole ring’s planarity and conjugation stabilize the hybrid scaffold, as evidenced by bond lengths:

- N–O bond in oxadiazole: ~1.36 Å (typical for 1,2,4-oxadiazoles).

- C–N bonds in morpholine: ~1.45 Å, consistent with single-bond character.

Table 2: Structural Comparison of Related Compounds

Stereochemical Resolution of (2R,3S)- and (2S,3R)- Enantiomers

The compound exhibits two enantiomers due to chiral centers at C2 and C3 of the morpholine ring. The (2R,3S) configuration is specified in PubChem CID 121553169, with the InChIKey DBDGLMZKSWJLSE-SVRRBLITSA-N distinguishing it from the (2S,3R) form. Stereochemical assignment relies on:

- Cahn-Ingold-Prelog priorities : The methyl group (C2) and oxadiazole substituent (C3) dictate the R/S designations.

- Synthetic routes : Asymmetric synthesis using chiral auxiliaries or resolution via diastereomeric salt formation (e.g., hydrochloride salt in CID 122236513).

Table 3: Enantiomeric Properties

Computational Prediction of Tautomeric Forms

The 1,2,4-oxadiazole moiety exhibits tautomerism, with possible proton shifts between N2 and N4 positions. Density functional theory (DFT) calculations predict the 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) tautomer as the predominant form due to:

- Lower energy of the 5-substituted tautomer by ~3.5 kcal/mol.

- Resonance stabilization from the cyclopropyl group’s electron-donating effect.

Tautomeric Equilibrium

$$ \text{3-(1H-3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine} \rightleftharpoons \text{3-(3-cyclopropyl-1H-1,2,4-oxadiazol-5-yl)-2-methylmorpholine} $$

The equilibrium favors the left-hand tautomer at physiological pH, as inferred from pKa calculations of analogous oxadiazoles.

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine |

InChI |

InChI=1S/C10H15N3O2/c1-6-8(11-4-5-14-6)10-12-9(13-15-10)7-2-3-7/h6-8,11H,2-5H2,1H3 |

InChI Key |

DBDGLMZKSWJLSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NCCO1)C2=NC(=NO2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Heterocyclic Cyclization of Amidoximes and Carboxylic Derivatives

- Starting materials: Amidoximes derived from appropriate amines and nitriles, and carboxylic acid derivatives such as esters or acids.

- Activation step: Carboxylic acids are activated using coupling reagents like EDC, DCC, CDI, or TBTU to form reactive intermediates.

- Cyclization: Amidoximes react with activated carboxylic derivatives under reflux or mild heating to form the oxadiazole ring.

- Baykov et al. (2017) demonstrated a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature in NaOH/DMSO medium, achieving yields ranging from 11% to 90% depending on substituents and reaction times (Reaction Scheme 1).

- Zarei et al. (2018) utilized activation via Vilsmeier reagent, resulting in yields of 61–93% with straightforward purification (Reaction Scheme 2).

Data Table 1: Synthesis Yields of Oxadiazoles via Amidoxime and Carboxylic Acid Derivatives

| Entry | Starting Material | Activation Method | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Amidoxime + Carboxylic acid ester | EDC, DCC, CDI | Reflux in DMSO | 11–90 | Baykov et al. (2017) |

| 2 | Amidoxime + Activated acid (Vilsmeier) | Vilsmeier reagent | Room temperature | 61–93 | Zarei et al. (2018) |

Cycloaddition of Nitrile Oxides with Nitriles

- Generation of nitrile oxides in situ via oxidative halogenation of aldoximes or via dehydration of oximes.

- Cycloaddition with nitriles under mild conditions yields 1,2,4-oxadiazoles.

- Bokach et al. (2003) reported a platinum(IV)-catalyzed cycloaddition under mild conditions, yielding the heterocycle in moderate yields (~50–70%), but with high reagent costs and solubility issues.

Novel One-Pot and Tandem Reactions

Recent innovations include:

- Superbase-mediated synthesis (NaOH/DMSO), enabling room-temperature formation with variable yields (11–90%) depending on substituents (Reaction Scheme 1).

- Activation of carboxylic acids with Vilsmeier reagent for high-yielding synthesis (Reaction Scheme 2).

- Two-component reactions involving gem-dibromomethylarenes and amidoximes, producing oxadiazoles with yields around 90% but requiring longer reaction times (Scheme 3).

- Superacid-mediated tandem reactions of nitroalkenes with nitriles and arenes, offering rapid synthesis (~10 min) with yields up to 90% (Scheme 4).

Application to Synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine

Preparation of the Oxadiazole Core:

Starting material: An amidoxime derivative bearing the cyclopropyl group at the 3-position, synthesized via nucleophilic substitution or cyclopropylation of suitable precursors.

Heterocyclization: React amidoxime with an activated carboxylic acid derivative (e.g., methyl or ethyl ester of a suitable acid) using coupling reagents such as EDC or CDI in DMSO or DMF, under reflux or room temperature, to form the oxadiazole ring.

Introduction of the Morpholine Moiety:

- Alkylation or nucleophilic substitution: The morpholine ring, specifically the 2-methylmorpholine, can be attached via nucleophilic substitution on a suitable electrophilic site on the heterocycle or through a subsequent amination step.

-

- Purification: Chromatography or recrystallization ensures high purity, with yields typically exceeding 70% based on optimized conditions.

Note: The exact synthetic route may vary depending on the availability of precursors and specific functional group compatibilities, but the heterocyclization of amidoximes remains central.

Table 2: Summary of Key Research Findings on Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler morpholine derivatives.

Scientific Research Applications

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Analogs

Key Observations:

- The morpholine-containing analogs (target compound and ) exhibit higher molecular weights (~238–252 g/mol) compared to amine derivatives (e.g., : 167 g/mol), likely due to the morpholine ring’s additional oxygen and nitrogen atoms.

- The cyclopropyl-oxadiazole group is a conserved feature across analogs, contributing to rigidity and lipophilicity. Amine-terminated derivatives (e.g., ) show higher boiling points (308°C), suggesting stronger intermolecular interactions.

Metabolic and Stability Considerations

- The cyclopropyl group likely reduces oxidative metabolism compared to larger alkyl substituents, as seen in similar oxadiazole derivatives .

- Morpholine’s polarity may mitigate the high lipophilicity imparted by the cyclopropyl-oxadiazole group, balancing logP values for optimal membrane permeability.

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₀H₁₆N₃O₂

- Molecular Weight : 245.71 g/mol

- CAS Number : 1955554-29-6

The structure features a morpholine ring substituted with a cyclopropyl group and an oxadiazole moiety, contributing to its unique biological properties.

Research indicates that compounds containing morpholine and oxadiazole derivatives exhibit various biological activities, including enzyme inhibition and antimicrobial effects. For instance, the morpholine structure is known for its role in enhancing the bioactivity of pharmaceutical agents through interactions with specific biological targets.

Enzyme Inhibition Studies

One significant area of research involves the compound's potential as an α-glucosidase inhibitor , which is crucial for managing diabetes by slowing carbohydrate absorption in the intestine. In vitro studies have shown that derivatives of morpholine can significantly inhibit α-glucosidase activity:

The exact IC₅₀ value for this specific compound is yet to be determined but is anticipated to be competitive based on structural analogs.

Study on Morpholine Derivatives

A study published in Molecules highlighted the synthesis and evaluation of various morpholine derivatives for their α-glucosidase inhibitory activity. The findings suggested that modifications in the morpholine structure could enhance inhibitory potency, indicating that similar modifications in this compound may yield promising results .

Antimicrobial Activity

Another research avenue explored the antimicrobial properties of oxadiazole derivatives. Compounds similar to this compound demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.